N-Methylpiperidinyl-2-methyl benzilate
Overview
Description
Synthesis Analysis
The synthesis of 4-N-Methylpiperidyl benzilate (NMPB), a high affinity antagonist for muscarinic cholinergic receptors, involves the N-[11C]methylation of 4-piperidylbenzilate. This process yields the compound in high specific activities and sufficient yields for in vivo evaluation in small animals. The synthesis approach provides a foundation for the exploration of NMPB's potential in positron emission tomography (PET) applications (Mulholland et al., 1995).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-amino-4-methylpyridinium benzilate, has been thoroughly analyzed using techniques like FT-IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. These studies confirm the presence of characteristic functional groups and establish the molecular structure, providing a detailed understanding of the compound's chemical framework (Madhankumar, Muthuraja, & Dhandapani, 2020).
Chemical Reactions and Properties
The chemical reactions involving N-methylpiperidin-4-one-O-benzyloximes, which share a structural resemblance with N-Methylpiperidinyl-2-methyl benzilate, have been studied to understand the compound's behavior and properties. This research provides insights into the conformational preferences and the effects of substitution on the chemical properties of these compounds (Parthiban, Rani, & Kabilan, 2009).
Physical Properties Analysis
The physical properties of compounds similar to N-Methylpiperidinyl-2-methyl benzilate have been analyzed through thermogravimetric and differential thermal analyses, assessing their thermal stability and providing a basis for understanding the physical characteristics of N-Methylpiperidinyl-2-methyl benzilate (Madhankumar, Muthuraja, & Dhandapani, 2020).
Scientific Research Applications
Radiopharmaceutical Development
N-Methylpiperidinyl-2-methyl benzilate (NMPB) has been synthesized in carbon-11-labeled form for in vivo evaluation in small animals. This compound, due to its high affinity for the muscarinic cholinergic receptor, is significant in the development of radiopharmaceuticals. Research has shown that the time-dependent regional brain distributions in rats and mice are consistent with muscarinic cholinergic receptor distributions. Such developments have potential applications in positron emission tomography (PET) imaging (Mulholland et al., 1995).
Metabolism Studies
The biotransformation of propiverine hydrochloride, a compound related to NMPB, has been extensively studied. Propiverine is metabolized into several compounds, including N-methylpiperidinyl(4)-benzilate. Understanding the metabolism of such compounds is crucial for the development of effective and safe pharmaceuticals (Göber et al., 1988).
Chemical Synthesis and Derivatives
Research into the synthesis of N-Methylpiperidinyl-2-methyl benzilate derivatives is significant for creating novel compounds with potential therapeutic applications. For instance, the synthesis of new S,N-disubstituted derivatives of 5 -(4-methylpiperidino)methyl-2-thiouracil demonstrates the scope of chemical modifications that can be made to related compounds (Pospieszny & Wyrzykiewicz, 2008).
Receptor Imaging
In the field of receptor imaging, particularly in the thorax with PET, NMPB and its derivatives are essential. They are used in imaging of receptors in the sympathetic and parasympathetic systems of the heart and lung, highlighting their significance in human applications of PET. This application is crucial for understanding various cardiovascular and respiratory diseases (Elsinga et al., 2004).
Neurological Research
NMPB and its derivatives are also used in neurological research, particularly in studying acetylcholinesterase (AChE) activity. Radiolabeled N-methylpiperidinyl esters have been synthesized as potential in vivo substrates for AChE, aiding in understanding the enzymatic activity in the human brain (Nguyen et al., 1998).
properties
IUPAC Name |
(1-methylpiperidin-2-yl)methyl 2-hydroxy-2,2-diphenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-22-15-9-8-14-19(22)16-25-20(23)21(24,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13,19,24H,8-9,14-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIFQNHBSLKZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylpiperidinyl-2-methyl benzilate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.